molecular formula C15H20FNO2 B13222731 tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate

tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13222731
M. Wt: 265.32 g/mol
InChI Key: IECFEFNLCCCWJW-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate: is a synthetic organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the amino and fluorine substituents. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of fluorine and amino groups on biological activity. It may serve as a model compound for drug development.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with improved efficacy and reduced side effects. The presence of the fluorine atom can enhance the metabolic stability of the compound.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to its indene core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. The presence of the fluorine atom further enhances its stability and potential biological activity.

Properties

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

tert-butyl 3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-8-7-11(17)13-9(5-6-10(16)12(8)13)14(18)19-15(2,3)4/h5-6,8,11H,7,17H2,1-4H3

InChI Key

IECFEFNLCCCWJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)F)C(=O)OC(C)(C)C)N

Origin of Product

United States

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